![molecular formula C12H15BrO B13669845 2-Bromo-1-[3-(tert-butyl)phenyl]ethanone](/img/structure/B13669845.png)
2-Bromo-1-[3-(tert-butyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-[3-(tert-butyl)phenyl]ethanone is an organic compound with the molecular formula C12H15BrO It is a brominated ketone, featuring a bromine atom attached to the alpha position of the ethanone group, and a tert-butyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[3-(tert-butyl)phenyl]ethanone typically involves the bromination of 1-[3-(tert-butyl)phenyl]ethanone. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position of the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of bromine and other reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-[3-(tert-butyl)phenyl]ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SHR).
Reduction Reactions: The compound can be reduced to 1-[3-(tert-butyl)phenyl]ethanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethanone group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or primary amines in polar solvents like ethanol or water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of 1-[3-(tert-butyl)phenyl]ethanol or corresponding amines and thiols.
Reduction: Formation of 1-[3-(tert-butyl)phenyl]ethanol.
Oxidation: Formation of 3-(tert-butyl)benzoic acid.
Applications De Recherche Scientifique
2-Bromo-1-[3-(tert-butyl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-[3-(tert-butyl)phenyl]ethanone involves its reactivity as an electrophile due to the presence of the bromine atom. It can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modulating receptor functions. The molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-phenylethanone: Similar structure but lacks the tert-butyl group, making it less sterically hindered.
2-Bromo-1-(4-methylphenyl)ethanone: Similar structure with a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.
2-Bromo-1-(4-chlorophenyl)ethanone: Contains a chlorine atom on the phenyl ring, influencing its electronic properties and reactivity.
Uniqueness
2-Bromo-1-[3-(tert-butyl)phenyl]ethanone is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C12H15BrO |
|---|---|
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
2-bromo-1-(3-tert-butylphenyl)ethanone |
InChI |
InChI=1S/C12H15BrO/c1-12(2,3)10-6-4-5-9(7-10)11(14)8-13/h4-7H,8H2,1-3H3 |
Clé InChI |
ZEDMENALRQNCBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC(=C1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)




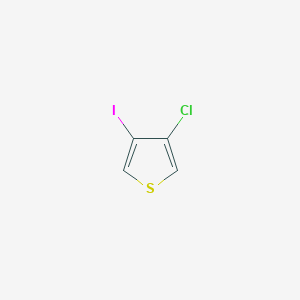

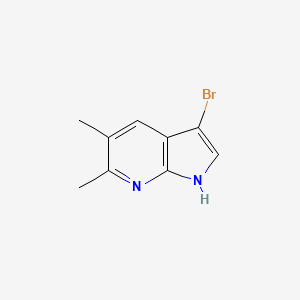

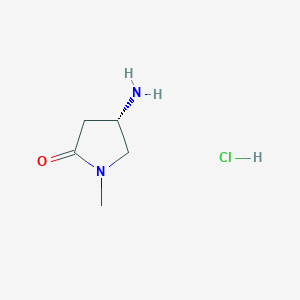
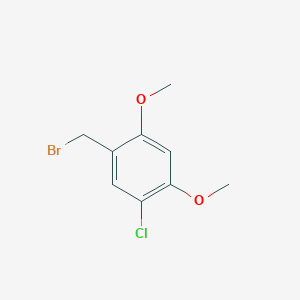
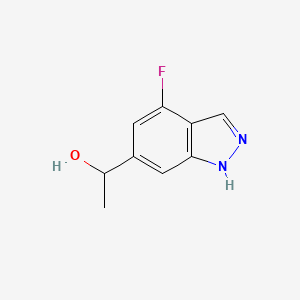

![6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669840.png)
